molecular formula C24H20FN7O3 B2375712 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 942013-02-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2375712
CAS No.: 942013-02-7
M. Wt: 473.468
InChI Key: ACZZNAVNQASOMX-ALCCZGGFSA-N
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Description

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a structurally complex heterocyclic molecule. Key features include:

  • Benzo[d][1,3]dioxole: A bicyclic aromatic system known for enhancing metabolic stability and bioavailability in medicinal chemistry .
  • Triazolo[4,5-d]pyrimidine core: A fused heterocyclic scaffold associated with kinase inhibition and anticancer activity .
  • 3-Fluorophenyl substituent: Fluorine atoms improve binding affinity and modulate pharmacokinetic properties by reducing metabolic degradation .
  • Piperazine linker: Enhances solubility and serves as a conformational bridge between pharmacophores .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O3/c25-17-2-1-3-18(13-17)32-24-22(28-29-32)23(26-14-27-24)31-10-8-30(9-11-31)21(33)7-5-16-4-6-19-20(12-16)35-15-34-19/h1-7,12-14H,8-11,15H2/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZZNAVNQASOMX-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C=CC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)/C=C\C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound features a triazolo-pyrimidine core linked to a piperazine moiety and a benzo[d][1,3]dioxole group. This unique combination may contribute to its biological activities.

PropertyValue
Molecular FormulaC23H22N4O4
Molecular Weight406.45 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, triazole and pyrimidine derivatives have shown significant inhibitory effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity against several cancer types:

  • Breast Cancer : In vitro studies demonstrated that related compounds exhibit IC50 values in the low micromolar range against MCF-7 and MDA-MB231 breast cancer cell lines. The specific IC50 values for this compound are yet to be published but are expected to follow similar trends based on structural analogs .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation and survival. Triazole-containing compounds often inhibit angiogenesis and may affect P-glycoprotein efflux pump activity, which is crucial for overcoming chemoresistance in cancer cells .

Other Biological Activities

Beyond anticancer effects, research into similar compounds suggests potential activities such as:

  • Antimicrobial : Some derivatives have shown promising antimicrobial properties against various pathogens.
  • Anti-inflammatory : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory effects through modulation of cytokine release.

Case Studies

A detailed investigation into structurally related compounds has yielded insights into their pharmacological profiles:

Case Study 1: Triazole Derivatives

A study involving triazole derivatives demonstrated significant anticancer activity with IC50 values ranging from 0.21 nM to 27.66 μM against different cancer cell lines . These findings indicate that the triazole moiety is crucial for biological activity.

Case Study 2: Benzo[d][1,3]dioxole Compounds

Research on benzo[d][1,3]dioxole-containing compounds has shown their ability to inhibit angiogenesis and modulate cellular pathways critical for tumor growth . This suggests that the inclusion of a benzo[d][1,3]dioxole group may enhance the therapeutic efficacy of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reported Bioactivity Synthesis Insights Evidence Source
Target Compound (Z-isomer) Benzo[d][1,3]dioxole, triazolopyrimidine, fluorophenyl, piperazine Hypothesized anticancer/neurological activity Likely multi-step heterocyclic coupling Inferred
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxole, pyrazole, tert-butyl group Anticonvulsant (ED₅₀ = 23 mg/kg in mice) Condensation of hydrazines with diketones
Ethyl (E)-1-(3,5-difluorobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate Triazene, pyrazole, difluorobenzyl Not specified (triazenes often used in prodrugs) Triazenylation of pyrazole precursors
Coumarin-benzodiazepine-tetrazole hybrids Coumarin, benzodiazepine, tetrazole Antimicrobial, anticancer (IC₅₀ ~ 5–10 µM) Multi-component Ugi reactions

Functional Group Analysis

  • Benzodioxole vs. Pyrazole : The benzodioxole moiety in the target compound and ’s anticonvulsant pyrazole derivative both enhance lipophilicity, but the latter’s pyrazole ring enables hydrogen bonding critical for CNS activity .
  • Triazolopyrimidine vs. Triazinoindole: The triazolopyrimidine core in the target compound shares electronic similarities with triazino[5,6-b]indoles (), which are known for DNA intercalation and topoisomerase inhibition .
  • Fluorophenyl vs. Difluorobenzyl : The 3-fluorophenyl group in the target compound may optimize π-π stacking in kinase binding pockets, whereas ’s difluorobenzyl triazene likely serves as a leaving group in prodrug activation .

Pharmacokinetic Considerations

  • The piperazine linker in the target compound likely improves aqueous solubility compared to ’s tert-butyl pyrazole, which may exhibit higher plasma protein binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves three key steps:

Preparation of the triazolo[4,5-d]pyrimidin-7-yl-piperazine intermediate via nucleophilic substitution between 3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-chloride and piperazine under reflux in anhydrous DMF .

Coupling with the benzo[d][1,3]dioxol-5-yl-propenone moiety using a palladium-catalyzed Heck reaction or Wittig olefination to ensure (Z)-stereoselectivity .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the propenone group .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the (Z)-configured propenone (δ 6.5–7.2 ppm for vinyl protons; δ 190–195 ppm for carbonyl carbon) and triazolo-pyrimidine aromatic systems (δ 8.0–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-Ray Crystallography : Resolve stereochemical ambiguities; use SHELXL for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo-pyrimidine functionalization be addressed during synthesis?

  • Methodological Answer :

  • Computational Guidance : Use DFT (B3LYP/6-311G(d,p)) to predict reactive sites on the triazolo-pyrimidine core. For example, C7 is more electrophilic than C5 due to electron-withdrawing effects of the fluorine substituent .
  • Experimental Optimization : Employ directing groups (e.g., -OMe or -NO₂) at C3 of the phenyl ring to enhance regioselectivity during coupling reactions .

Q. What strategies mitigate contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Validation Workflow :

In Silico Screening : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., EGFR or CDK2) .

In Vitro Assays : Compare docking scores with IC₅₀ values from kinase inhibition assays. Discrepancies may arise from solvation effects or protein flexibility .

Mutational Studies : Engineer kinase mutants (e.g., T790M in EGFR) to validate predicted binding modes .

Q. How can hydrogen-bonding networks in the crystal structure inform solubility and formulation design?

  • Methodological Answer :

  • Mercury CSD Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds between the propenone carbonyl and piperazine NH) that contribute to low aqueous solubility .
  • Formulation Strategies : Introduce PEGylation or co-crystallization with cyclodextrins to disrupt H-bonding and enhance bioavailability .

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